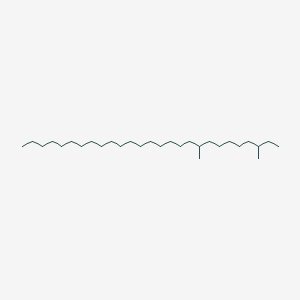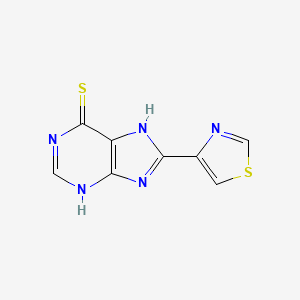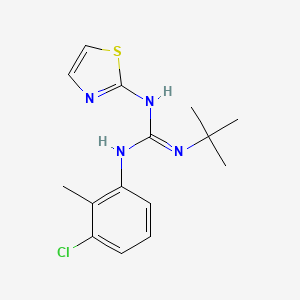![molecular formula C24H36N10S2 B14464810 N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine} CAS No. 66130-85-6](/img/structure/B14464810.png)
N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is a complex organic compound known for its unique structure and potential applications in various fields This compound features a central octane chain with bis-guanidine groups, each containing a cyano group and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diamine with cyanoacetic acid derivatives to form the bis-guanidine structure. The introduction of the thiazole ring is achieved through cyclization reactions involving thioamides and α-halo ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The thiazole ring and cyano groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines
Wissenschaftliche Forschungsanwendungen
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The compound’s structure allows it to bind to multiple targets, potentially leading to diverse biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Hexane-1,6-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
- N,N’-Decane-1,10-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine}
Uniqueness
N,N’-Octane-1,8-diylbis{N’-cyano-N’'-[3-(1,3-thiazol-2-yl)propyl]guanidine} is unique due to its specific chain length and the positioning of functional groups. This structure provides a balance between flexibility and rigidity, enhancing its reactivity and potential applications. Compared to similar compounds with shorter or longer chains, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
66130-85-6 |
|---|---|
Molekularformel |
C24H36N10S2 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
1-cyano-3-[8-[[N-cyano-N'-[3-(1,3-thiazol-2-yl)propyl]carbamimidoyl]amino]octyl]-2-[3-(1,3-thiazol-2-yl)propyl]guanidine |
InChI |
InChI=1S/C24H36N10S2/c25-19-33-23(31-13-7-9-21-27-15-17-35-21)29-11-5-3-1-2-4-6-12-30-24(34-20-26)32-14-8-10-22-28-16-18-36-22/h15-18H,1-14H2,(H2,29,31,33)(H2,30,32,34) |
InChI-Schlüssel |
DFNVJHYMUWLSRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CCCN=C(NCCCCCCCCNC(=NCCCC2=NC=CS2)NC#N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
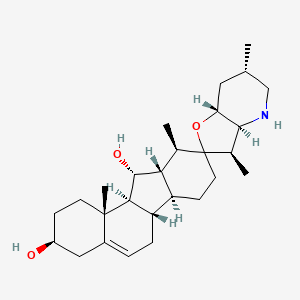
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
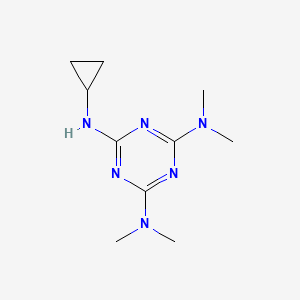
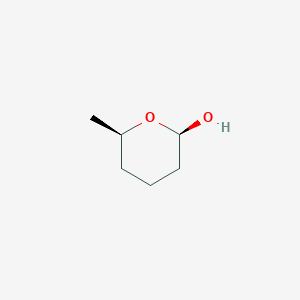

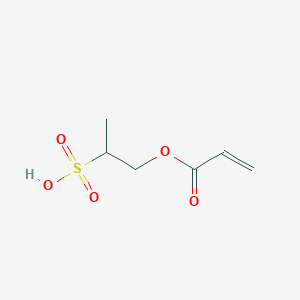
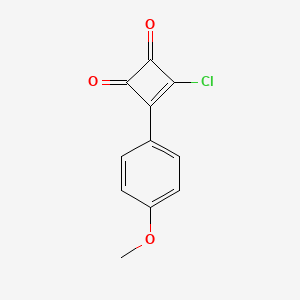
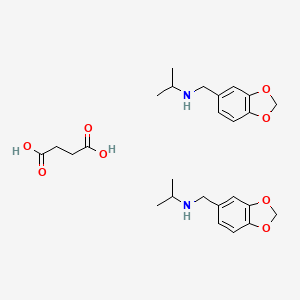

![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
